molecular formula C11H15N3O2 B14589176 N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide CAS No. 61444-90-4

N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide

Katalognummer: B14589176
CAS-Nummer: 61444-90-4
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: SZGRJVHGJRUKND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an anilinopropyl group and a hydroxyiminoacetamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide typically involves the reaction of aniline with 3-chloropropylamine to form N-(3-anilinopropyl)amine. This intermediate is then reacted with 2-(hydroxyimino)acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The anilinopropyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the anilinopropyl group may interact with cellular receptors, modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

  • N-(3-Anilinopropyl)-9H-carbazole
  • N-(3-Anilinopropyl)-2-(hydroxyimino)propionamide

Uniqueness

N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

61444-90-4

Molekularformel

C11H15N3O2

Molekulargewicht

221.26 g/mol

IUPAC-Name

N-(3-anilinopropyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C11H15N3O2/c15-11(9-14-16)13-8-4-7-12-10-5-2-1-3-6-10/h1-3,5-6,9,12,16H,4,7-8H2,(H,13,15)

InChI-Schlüssel

SZGRJVHGJRUKND-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NCCCNC(=O)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.